3,5-Dibromo-4-nitrophenol

Description

Structural Classification and Research Landscape within Halogenated Phenolic Compounds

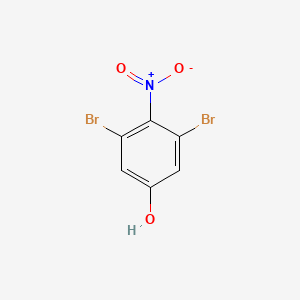

3,5-Dibromo-4-nitrophenol is classified as a halogenated nitrophenol. Its structure consists of a phenol (B47542) ring substituted with two bromine atoms at positions 3 and 5, and a nitro group at the 4 position. nih.gov This specific arrangement of a hydroxyl group (-OH), two bromine atoms (-Br), and a nitro group (-NO2) on the aromatic ring gives the molecule distinct chemical properties.

Halogenated phenolic compounds (HPCs) are a broad class of chemicals that are both naturally occurring and man-made. iucr.org They are found in marine environments and are also produced for various industrial applications, including as pesticides, bactericides, and flame retardants. iucr.org The research landscape for HPCs is extensive, driven by their environmental persistence and their structural similarity to thyroid hormones, which can lead to interactions with biological systems. iucr.orgnih.gov

Within this landscape, the study of specific isomers like this compound and its counterparts, such as 2,6-dibromo-4-nitrophenol (B181593), is crucial for understanding how the positioning of substituent groups influences the compound's reactivity and potential applications. vulcanchem.comorgsyn.org For instance, the placement of the bromine atoms can affect steric hindrance and the electronic properties of the molecule. vulcanchem.com

A comparative analysis with its nitroso analog, 3,5-dibromo-4-nitrosophenol (B11053307), highlights differences in molecular geometry and polarity. The nitro group in this compound has a tetrahedral geometry, which can influence its crystal packing and solubility. vulcanchem.com

Multidisciplinary Significance in Chemical Sciences Research

The significance of this compound extends across multiple disciplines within the chemical sciences. Its versatile structure makes it a valuable intermediate in organic synthesis. For example, it is used in the creation of more complex molecules for pharmaceuticals and agrochemicals. chemimpex.com

In the field of materials science, this compound and its isomers are investigated for their potential to enhance the properties of polymers. For instance, the incorporation of similar halogenated nitrophenols can improve the thermal stability and flame retardancy of materials. chemimpex.com

Furthermore, in analytical chemistry, compounds like 2,6-dibromo-4-nitrophenol serve as reagents for detecting and quantifying other substances, which is important for environmental monitoring. chemimpex.com The study of this compound contributes to a deeper understanding of reaction mechanisms, such as electrophilic substitution, and the role of different functional groups in directing chemical transformations. The presence of the electron-withdrawing nitro group, for example, enhances the electrophilicity of the aromatic ring. vulcanchem.com

Research into the synthesis of such compounds is also an active area. For instance, the dibromination of p-nitrophenol is a known method to produce related compounds. orgsyn.org Understanding the synthesis and reactivity of this compound is essential for harnessing its full potential in various research and industrial applications.

Interactive Data Tables

Below are interactive data tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H3Br2NO3 | nih.gov |

| Molecular Weight | 296.90 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 76362-09-9 | nih.gov |

| Appearance | Yellow crystalline powder (for the related isomer 2,6-dibromo-4-nitrophenol) | chemimpex.com |

| Melting Point | ~145°C (decomposition, for the related isomer 2,6-dibromo-4-nitrophenol) | fishersci.ie |

Structure

3D Structure

Properties

Molecular Formula |

C6H3Br2NO3 |

|---|---|

Molecular Weight |

296.90 g/mol |

IUPAC Name |

3,5-dibromo-4-nitrophenol |

InChI |

InChI=1S/C6H3Br2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H |

InChI Key |

QWDSHIYKJZCOST-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity Studies

Established Synthetic Pathways for 3,5-Dibromo-4-nitrophenol Derivatives

The synthesis of this compound and its derivatives can be achieved through several strategic pathways, primarily involving electrophilic aromatic substitution reactions on phenolic and halogenated precursors.

A primary route to synthesizing dibrominated nitrophenols involves the direct electrophilic bromination of a phenolic starting material. The hydroxyl group of the phenol (B47542) is a strongly activating ortho-, para-director, facilitating the substitution of bromine atoms onto the aromatic ring.

One common precursor is p-nitrophenol. The classical method for the dibromination of p-nitrophenol involves dissolving it in glacial acetic acid and then adding a solution of bromine, also in glacial acetic acid, dropwise. orgsyn.org The reaction mixture is stirred and may be gently heated to ensure the completion of the reaction and to remove excess bromine. orgsyn.org This process yields 2,6-dibromo-4-nitrophenol (B181593) in high purity. orgsyn.org An alternative "green" approach utilizes a hydrogen peroxide-hydrobromic acid system in water, which can exclusively form 2,6-dibromo-4-nitrophenol when two equivalents of the reagent are used. researchgate.net Another method employs bromine chloride in an aqueous solution, which simplifies the process by eliminating the need for an acid solvent and liquid bromine. acs.org

The reactivity of the phenolic substrate is crucial. For instance, derivatives of anilines and phenols with strong electron-withdrawing groups, such as carbonyl and nitro groups, exhibit good reactivity with brominating reagents, leading to high yields of brominated products in a short time. researchgate.net

Table 1: Comparison of Bromination Methods for p-Nitrophenol

| Reagent System | Solvent | Key Features | Product |

| Bromine (Br₂) | Glacial Acetic Acid | Classical method, high yield. orgsyn.org | 2,6-Dibromo-4-nitrophenol |

| H₂O₂-HBr | Water | "Green" approach, selective dibromination. researchgate.net | 2,6-Dibromo-4-nitrophenol |

| Bromine Chloride (BrCl) | Water | Simplified procedure, avoids acid solvent. acs.org | 2,6-Dibromo-4-nitrophenol |

| N-bromosuccinimide (NBS) | Acetonitrile (B52724) | Can lead to a mixture of mono- and di-brominated products. researchgate.net | 2-bromo-4-nitrophenol and 2,6-dibromo-4-nitrophenol |

An alternative synthetic strategy involves the nitration of a pre-existing halogenated phenol. For example, 3,5-dibromophenol (B1293799) can be nitrated using a mixture of nitric acid and sulfuric acid to produce 3,5-dibromo-2,4,6-trinitrophenol. wikipedia.org The nitration of 2,6-dibromophenol (B46663) is another established route to produce 2,6-dibromo-4-nitrophenol. orgsyn.org The positions of the bromine atoms on the phenol ring direct the incoming nitro group to specific locations, governed by the electronic effects of the substituents.

Beyond direct bromination and nitration, other synthetic routes exist. For instance, 3,5-dibromophenol can be synthesized from 3,5-dibromoaniline (B181674) through diazotization followed by the boiling of the resulting diazonium salt. wikipedia.org The starting material for 3,5-dibromoaniline is 4-nitroaniline. wikipedia.org Another approach involves the reaction of pentabromophenol (B1679275) with benzene (B151609) in the presence of aluminum chloride. wikipedia.org

Furthermore, 2,6-dibromo-4-nitrophenol can be prepared through the action of nitric acid on 2,4,6-tribromophenol. orgsyn.org The synthesis of related compounds, such as 3-chloro-2,5-dibromophenol, can involve the nitration of a different starting material like 2,4-difluoro-3-chlorobenzoic acid, followed by reduction and diazotization-hydrolysis to introduce the hydroxyl and bromine groups. smolecule.com

Investigations into Chemical Transformations and Reaction Mechanisms

The chemical reactivity of this compound is characterized by the transformations of its nitro and bromo functional groups.

The nitro group of nitrophenols can be catalytically reduced to an amino group. For example, the reduction of 4-nitrophenol (B140041) to the less toxic 4-aminophenol (B1666318) is a well-studied reaction, often carried out in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) and a catalyst. mdpi.commdpi.com This transformation is significant as 4-aminophenol is a valuable intermediate in the production of various chemicals. mdpi.com Similarly, the nitro group in 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene can be reduced using zinc and ammonium (B1175870) chloride to yield the corresponding aniline (B41778) derivative. researchgate.net

Reductive dehalogenation of brominated phenols is also a known transformation. For instance, certain enzymes can catalyze the removal of bromine atoms from compounds like 3,5-dibromo-4-hydroxybenzoic acid. nih.gov

The bromine atoms on the aromatic ring of halogenated phenols can undergo nucleophilic substitution reactions, where they are replaced by other functional groups. smolecule.com This reactivity is enhanced by the presence of electron-withdrawing groups, such as the nitro group, in the ortho and para positions. libretexts.org In these cases, the reaction often proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net

For example, in related dibromo- and tribromo-azulenequinones, nucleophilic substitution with reagents like sodium methoxide (B1231860) or various amines leads to the replacement of bromine atoms. rsc.org The reactivity of the halogen is dependent on its position on the ring and the nature of the nucleophile. rsc.org

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is heavily substituted, which significantly influences its reactivity towards electrophiles. The benzene ring contains a strongly activating hydroxyl (-OH) group, two deactivating bromo (-Br) substituents, and a strongly deactivating nitro (-NO₂) group. The hydroxyl group is a powerful ortho-, para-directing activating group. The bromine atoms are also ortho-, para-directing, but deactivating. The nitro group is a meta-directing, strong deactivator.

In this compound, the C2 and C6 positions are vacant and are ortho to the activating hydroxyl group and ortho to a deactivating bromine atom. They are also meta to the deactivating nitro group. The combined directing effects of these substituents make the C2 and C6 positions the most probable sites for electrophilic attack, as they are strongly activated by the phenolic hydroxyl group.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in readily available literature, the reactivity can be inferred from related structures. For instance, the bromination of p-nitrophenol in glacial acetic acid yields 2,6-dibromo-4-nitrophenol, demonstrating that the positions ortho to the hydroxyl group are readily substituted even with a deactivating nitro group present on the ring. orgsyn.org This suggests that further substitution on this compound at the C2 or C6 position is plausible under appropriate conditions.

A notable reaction in highly substituted phenols is ipso-substitution, where an incoming electrophile displaces a substituent already present on the aromatic ring. canterbury.ac.nz Nitro-de-halogenation is a common form of ipso-substitution. canterbury.ac.nz It is conceivable that under vigorous nitrating conditions (e.g., fuming nitric acid), one of the bromine atoms on the this compound ring could be replaced by a nitro group. For example, the reaction of 3,5,6-tribromo-2,4-dimethylphenol with sodium nitrite (B80452) in acetic acid results in the formation of 3,5-dibromo-2,4-dimethyl-6-nitrophenol, showcasing a nitro-de-bromination reaction. canterbury.ac.nz

The table below summarizes potential electrophilic aromatic substitution reactions on the this compound ring based on established principles of aromatic reactivity.

| Reaction Type | Electrophile | Probable Site of Substitution | Potential Product | Governing Principle |

| Nitration | NO₂⁺ | C2 / C6 | 3,5-Dibromo-2,4-dinitrophenol | The -OH group strongly directs ortho. |

| Halogenation | Br⁺ / Cl⁺ | C2 / C6 | 2,3,5-Tribromo-4-nitrophenol | The -OH group's activating effect overcomes the deactivating halides. |

| Ipso-Substitution | NO₂⁺ | C3 / C5 | 3-Bromo-4,5-dinitrophenol | Replacement of a bromo substituent by a nitro group under forcing conditions. canterbury.ac.nz |

Regio- and Chemoselectivity in Synthetic Design

Regioselectivity and chemoselectivity are critical concepts in the synthetic application of multifunctional molecules like this compound. slideshare.net Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity defines the position at which a reaction occurs. slideshare.netresearchgate.net

Chemoselectivity:

The compound possesses three distinct types of functional groups: a phenolic hydroxyl, bromo substituents, and a nitro group. This allows for selective transformations by choosing appropriate reagents.

O-Alkylation/O-Acylation: The phenolic hydroxyl group is acidic and readily reacts with electrophiles like alkyl halides or acyl chlorides in the presence of a base. This reaction is highly chemoselective for the oxygen atom, leaving the bromo and nitro groups untouched.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the ring towards nucleophilic attack. This makes the bromo substituents, which are ortho and para to the nitro group, susceptible to displacement by strong nucleophiles. Predicting the regioselectivity of SNAr reactions can be complex and may involve calculating the relative stabilities of the intermediate σ-complexes (Meisenheimer complexes). researchgate.net

Reduction of the Nitro Group: The nitro group can be chemoselectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 4-amino-3,5-dibromophenol, a valuable synthetic intermediate, without affecting the hydroxyl or bromo groups.

Regioselectivity:

The regiochemical outcome of reactions involving this compound is dictated by the electronic properties of its substituents.

Electrophilic Aromatic Substitution: As detailed in section 2.2.3, any further electrophilic substitution is strongly directed to the C2 and C6 positions, which are ortho to the powerfully activating hydroxyl group. The high degree of substitution and the presence of deactivating groups may, however, require forcing reaction conditions.

Nucleophilic Aromatic Substitution: In SNAr reactions, the position of nucleophilic attack is determined by the electron-withdrawing nitro group. The bromine atoms at C3 and C5 are ortho to the nitro group, making them potential leaving groups. The relative ease of substitution at these positions would depend on the specific nucleophile and reaction conditions. Computational models are often employed to predict the major site of reaction in such cases. researchgate.net

The table below illustrates the selective transformations possible with this compound, highlighting the principles of chemo- and regioselectivity.

| Reagent(s) | Target Functional Group | Reaction Type | Product | Selectivity Principle |

| NaOH, then CH₃I | Phenolic -OH | O-Alkylation | 3,5-Dibromo-1-methoxy-4-nitrobenzene | Chemoselective: The acidic proton is removed, and the resulting phenoxide attacks the electrophile. |

| SnCl₂, HCl | Nitro (-NO₂) | Reduction | 4-Amino-3,5-dibromophenol | Chemoselective: The nitro group is selectively reduced over the aryl bromides. |

| NaOCH₃, heat | Bromo (-Br) | Nucleophilic Aromatic Substitution | 3-Bromo-5-methoxy-4-nitrophenol | Regioselective & Chemoselective: The nucleophile displaces a bromine atom activated by the nitro group. |

| HNO₃, H₂SO₄ | Aromatic Ring (C-H) | Electrophilic Aromatic Substitution | 3,5-Dibromo-2,4-dinitrophenol | Regioselective: Substitution occurs ortho to the activating -OH group. |

The predictable chemo- and regioselectivity of this compound makes it a versatile building block in organic synthesis, allowing for the controlled introduction of new functional groups to create more complex molecules. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis for Molecular Structure and Bonding

FT-IR spectroscopy of nitrophenol derivatives reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. For the related compound 2,6-Dibromo-4-nitrophenol (B181593), significant IR bands are observed at 3499 and 3404 cm⁻¹, which are attributed to the O-H stretching vibrations of the phenolic hydroxyl group. rsc.org Additional prominent peaks include those at 3079 cm⁻¹ (C-H stretching), 1588 and 1565 cm⁻¹ (aromatic C=C stretching), 1465 cm⁻¹ (scissoring), 1316 cm⁻¹ (NO₂ symmetric stretching), 1222 cm⁻¹ (C-O stretching), and 855 cm⁻¹ (C-N stretching). rsc.org These assignments are consistent with those observed for other nitrophenol analogs. longdom.orgdergipark.org.tr

Table 1: FT-IR Spectral Data for a Related Nitrophenol Derivative

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3499, 3404 | O-H Stretching |

| 3079 | C-H Stretching |

| 1588, 1565 | C=C Aromatic Stretching |

| 1465 | Scissoring |

| 1316 | NO₂ Symmetric Stretching |

| 1222 | C-O Stretching |

| 855 | C-N Stretching |

Data sourced from studies on 2,6-Dibromo-4-nitrophenol rsc.org

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In studies of related brominated nitrophenols, Raman spectra have been instrumental in confirming structural details. For instance, the FT-Raman spectrum of 2,6-dibromo-4-nitroaniline, a structurally similar compound, has been recorded and analyzed to understand its vibrational modes. dergipark.org.tr Theoretical calculations using methods like B3LYP with a 6-31+G(d,p) basis set have been shown to be in good agreement with experimental Raman findings for such molecules. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of 3,5-Dibromo-4-nitrophenol.

The ¹H NMR spectrum of a brominated nitrophenol provides distinct signals for the aromatic and hydroxyl protons. In the case of the related 2,6-Dibromo-4-nitrophenol, the ¹H NMR spectrum (recorded in CDCl₃ at 200 MHz) shows a singlet at 7.431 ppm and another at 7.21 ppm, corresponding to the aromatic protons. rsc.org A broad singlet observed at 5.54 ppm is assigned to the phenolic hydroxyl proton. rsc.org For 2,4-Dibromo-6-nitrophenol, the aromatic protons appear as doublets at 7.98 ppm and 8.24 ppm, with the hydroxyl proton shifting downfield to 11.04 ppm, likely due to strong intramolecular hydrogen bonding with the ortho-nitro group. beilstein-journals.org

Table 2: ¹H NMR Chemical Shifts for Brominated Nitrophenol Derivatives

| Compound | Solvent | Aromatic Protons (δ, ppm) | Hydroxyl Proton (δ, ppm) |

| 2,6-Dibromo-4-nitrophenol | CDCl₃ | 7.431 (s), 7.21 (s) | 5.54 (broad s) |

| 2,4-Dibromo-6-nitrophenol | CDCl₃ | 7.98 (d), 8.24 (d) | 11.04 (s) |

Data compiled from various sources. rsc.orgbeilstein-journals.org

The ¹³C NMR spectrum offers a detailed map of the carbon framework of the molecule. For 3,5-Dibromo-4-hydroxybenzonitrile, a structurally analogous compound, the ¹³C NMR spectrum in CDCl₃ exhibits signals at 106.5, 110.4, 116.2, 135.6, and 153.6 ppm. beilstein-journals.org In the case of 2,4-Dibromo-6-nitrophenol, the carbon signals are observed at 112.3, 114.5, 126.7, 134.4, 142.9, and 151.4 ppm in CDCl₃. beilstein-journals.org These chemical shifts are influenced by the electronic effects of the bromine, nitro, and hydroxyl substituents on the aromatic ring.

Table 3: ¹³C NMR Chemical Shifts for Related Brominated Phenolic Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3,5-Dibromo-4-hydroxybenzonitrile | CDCl₃ | 106.5, 110.4, 116.2, 135.6, 153.6 |

| 2,4-Dibromo-6-nitrophenol | CDCl₃ | 112.3, 114.5, 126.7, 134.4, 142.9, 151.4 |

Data sourced from published literature. beilstein-journals.org

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The degradation of 3,5-dibromo-4-hydroxybenzoate, a related compound, has been monitored using UV-Vis spectroscopy, which showed a decrease in absorbance at its λₘₐₓ as it was converted to 2,6-dibromo-p-hydroquinone (2,6-DBHQ) with a λₘₐₓ of 298 nm. nih.gov Further transformation of 2,6-DBHQ resulted in a new absorption maximum at 253 nm. nih.gov While specific UV-Vis data for this compound is not detailed in the provided context, computational models for the related 3,5-dibromo-4-nitrosophenol (B11053307) predict strong absorption bands in the UV-Vis spectrum between 320–380 nm, attributed to n→π* transitions. vulcanchem.com The electronic absorption spectra of other nitrophenol derivatives have also been calculated using computational methods. tandfonline.comdoi.org

X-ray Diffraction Analysis for Crystal Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. While the molecular structure is well-established through other spectroscopic means and chemical synthesis, the precise arrangement of the molecules in the solid state, including unit cell parameters, space group, and detailed intermolecular interactions, remains to be experimentally determined and published.

For structurally related compounds, X-ray crystallography has provided significant insights. For instance, studies on other halogenated nitrophenols and their derivatives have elucidated how intermolecular forces such as hydrogen bonding, halogen bonding, and π–π stacking interactions dictate the crystal packing. In many phenol-containing crystal structures, the hydroxyl group is a primary donor for hydrogen bonds, often forming chains or more complex networks with acceptor groups like the nitro functionality.

Although experimental data is not available for this compound, theoretical and computational chemistry can offer predictions of its solid-state properties. However, without experimental validation through X-ray diffraction, these models remain speculative. The synthesis of a suitable single crystal and its subsequent analysis would be necessary to provide the definitive data required for a complete structural elucidation.

Computational Chemistry Investigations: Electronic, Geometric, and Thermodynamic Properties

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Optimized Molecular Geometry and Conformational Analysis

A thorough search of scientific literature and chemical databases did not yield specific studies that have determined the optimized molecular geometry (including bond lengths, bond angles, and dihedral angles) or performed a conformational analysis for 3,5-Dibromo-4-nitrophenol using DFT or other computational methods. While studies on related molecules like 2,6-dibromo-4-nitrophenol (B181593) and other nitrophenols exist, this specific data for the 3,5-dibromo isomer is not available. tandfonline.com

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to predicting chemical reactivity. The energy gap between these orbitals is a critical parameter for assessing molecular stability. However, no published research articles were found that report the calculated HOMO-LUMO energies or the corresponding energy gap for this compound. Such analyses are common for related compounds, but the data for the title compound is absent from the literature. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. Despite its utility, a literature review indicates that no MEP surface analysis has been published for this compound. Therefore, visual representations and detailed analysis of its electrostatic potential are not available. mdpi.comresearchgate.net

Theoretical Vibrational Spectroscopy and Chemical Shift Prediction

Computational methods are frequently used to simulate and help assign experimental spectroscopic data, providing a powerful tool for structural elucidation.

Simulation and Assignment of Infrared and Raman Frequencies

Theoretical calculations of vibrational frequencies are instrumental in assigning the bands observed in experimental Infrared (IR) and Raman spectra. A search for such theoretical data for this compound yielded no results. While computational vibrational analyses have been performed for numerous phenol (B47542) derivatives, this specific compound has not been the subject of such a published study. tandfonline.comlongdom.org

Theoretical NMR Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method and other theoretical approaches are used to predict ¹H and ¹³C NMR chemical shifts, which aids in the interpretation of experimental NMR spectra. There is no evidence in the scientific literature of theoretical NMR chemical shift calculations having been performed and published for this compound. tandfonline.comlongdom.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. rsc.orgaip.org It allows for the calculation of properties such as electronic transition energies, oscillator strengths, and absorption spectra, providing a theoretical foundation for understanding a molecule's response to light. acs.orgnih.gov For nitrophenol derivatives, TD-DFT calculations are crucial for characterizing the nature of their electronic transitions, such as n→π* or π→π* transitions, and the influence of substituents and solvent effects on their photochemical behavior. rsc.orgaip.org

While specific TD-DFT studies for this compound are not extensively documented in the reviewed literature, analysis of related compounds like other nitrophenols provides a strong basis for prediction. rsc.orgnih.govaip.org For instance, TD-DFT calculations on o-nitrophenol and p-nitrophenol have been used to simulate their excitation spectra and model their photodeactivation pathways. acs.orgnih.gov These studies often employ hybrid functionals like B3LYP or PBE0, which have demonstrated reliability for nitroaromatic systems. rsc.org

Calculations performed on the isomeric compound 2,6-Dibromo-4-nitrophenol (DBNP) using a related CIS-DFT method with the B3LYP/6-311++G(d,p) basis set have been used to explain its vertical electronic transitions. tandfonline.com Such calculations typically determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and the energy required for electronic excitation. For nitrophenols, the transitions often involve the promotion of an electron from an orbital with significant character on the phenol ring and hydroxyl group (HOMO) to an orbital localized on the nitro group and the aromatic ring (LUMO).

The expected electronic absorption spectrum for this compound, based on these related studies, would feature characteristic bands corresponding to π→π* transitions within the benzene (B151609) ring and charge-transfer transitions involving the electron-donating hydroxyl group and the electron-withdrawing nitro and bromo groups.

Table 1: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Nitrophenol Compound

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.59 | 345 | 0.15 | HOMO -> LUMO |

| S2 | 4.56 | 272 | 0.20 | HOMO-1 -> LUMO |

| S3 | 6.55 | 189 | 0.50 | HOMO -> LUMO+1 |

Note: This table presents illustrative data based on calculations for related nitrophenols, as specific data for this compound was not available in the searched literature. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are directive and play a definitive role in determining the final crystal structure. For molecules like this compound, which contain hydrogen bond donors (hydroxyl group), hydrogen bond acceptors (nitro group), and halogen atoms capable of halogen bonding, the interplay of these interactions is particularly significant. nih.goviucr.org Computational tools are essential for dissecting and quantifying these interactions.

Hirshfeld Surface Analysis

Hirshfeld surface (HS) analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. acgpubs.orgnajah.edu The surface is generated by partitioning the crystal's electron density into molecular regions. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify specific intermolecular contacts and their relative strengths. nih.gov The dnorm map uses a red-white-blue color scheme, where red spots highlight contacts shorter than the van der Waals radii sum (strong interactions), white indicates contacts around the vdW separation, and blue represents longer contacts. scielo.org.mx

For halogenated nitrophenols, Hirshfeld analysis reveals the dominant role of hydrogen bonding (O–H···O), halogen bonding (C–Br···O), and various other contacts like H···H, C···H, and π-π stacking in stabilizing the crystal structure. researchgate.netnih.govresearchgate.net In studies of related dibrominated compounds, the most significant contributions to the Hirshfeld surface often come from H···H, Br···H/H···Br, and O···H/H···O interactions. erciyes.edu.trnih.gov Red spots on the dnorm surface typically correspond to strong interactions, such as the O–H···O hydrogen bonds between the hydroxyl and nitro groups of adjacent molecules. najah.edu

Table 2: Illustrative Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Dibromo-Nitrophenyl Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 48.1 |

| Br···H / H···Br | 15.0 |

| O···H / H···O | 12.8 |

| C···H / H···C | 6.0 |

| N···H / H···N | 5.8 |

| C···C | 3.7 |

| Br···C / C···Br | 3.5 |

| Other | 5.1 |

Note: Data is based on a representative analysis of a bromo-nitrophenyl derivative to illustrate typical interaction contributions. nih.gov

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique that reveals non-covalent interactions (NCI) in real space based on the electron density (ρ) and its gradient (∇ρ). mdpi.comscielo.org.za By plotting the RDG against sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian, different types of interactions can be identified and visualized. mdpi.com

The resulting scatter plots typically show:

Strong, attractive interactions (e.g., hydrogen bonds) as distinct spikes at large negative values of sign(λ₂)ρ.

Weak, attractive interactions (e.g., van der Waals forces) as features around sign(λ₂)ρ = 0.

Strong, repulsive interactions (e.g., steric clashes) as spikes at large positive values of sign(λ₂)ρ.

These interactions are then mapped onto the molecular structure as broad, low-density isosurfaces. The color of the isosurface indicates the nature of the interaction: blue for strong attraction, green for weak van der Waals forces, and red for repulsion. researchgate.net For this compound, RDG analysis would be expected to visualize the strong O–H···O hydrogen bond, potential Br···O halogen bonds, and weaker C–H···O and van der Waals interactions that collectively define the supramolecular assembly. mdpi.comresearchgate.net

Fingerprint Plots

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts in a crystal. crystalexplorer.net Each point on the plot corresponds to a pair of distances (di, de), where di is the distance from a point on the Hirshfeld surface to the nearest nucleus inside the surface and de is the distance to the nearest nucleus outside. nih.gov The plot is colored to show the relative frequency of each type of contact. crystalexplorer.net

Thermochemical and Statistical Thermodynamic Parameter Derivations

Computational chemistry provides a robust framework for calculating the thermochemical and statistical thermodynamic properties of molecules. Using the results from Density Functional Theory (DFT) calculations, particularly the optimized molecular geometry and vibrational frequencies, key parameters such as standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy (G°) can be derived. acs.orgorientjchem.org These parameters are fundamental to understanding the stability and reactivity of a compound.

For the isomer 3,5-dibromophenol (B1293799), experimental and computational studies have determined its thermochemical properties. acs.orgresearchgate.net The standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) at 298.15 K was reported, providing a crucial benchmark for its thermodynamic stability. researchgate.net DFT calculations, often using methods like B3LYP, are employed to compute the total energies and thermal corrections needed to derive these thermodynamic functions. acs.orgorientjchem.org The agreement between calculated and experimental values for related compounds is generally excellent, lending confidence to the predictive power of these theoretical methods. acs.org

Table 3: Calculated Thermodynamic Parameters for Dibromophenol Isomers at 298.15 K

| Compound | Standard Enthalpy of Formation (gas) (kJ/mol) | Standard Entropy (J/mol·K) | Heat Capacity (Cv) (J/mol·K) |

|---|---|---|---|

| 2,6-Dibromophenol (B46663) | -90.8 ± 3.9 | 400.5 | 125.7 |

| 3,5-Dibromophenol | -84.4 ± 3.8 | 398.2 | 124.9 |

Note: Enthalpy data is from experimental/computational studies on dibromophenol isomers. researchgate.net Entropy and Heat Capacity values are illustrative, based on DFT calculations for related compounds. orientjchem.org

Environmental Dynamics, Transformation Pathways, and Remediation Research

Microbial Degradation and Biotransformation Processes

The microbial catabolism of halogenated and nitrated aromatic compounds is a key process in their environmental detoxification. While specific studies on the microbial degradation of 3,5-Dibromo-4-nitrophenol are not extensively documented in publicly accessible scientific literature, research on analogous compounds, such as other nitrophenols and brominated phenols, provides insights into potential biotransformation pathways.

Microbial degradation of nitrophenols can occur under both aerobic and anaerobic conditions, following distinct biochemical routes. ethz.chresearchgate.net Aerobic pathways for nitrophenol degradation often initiate with an oxidative removal of the nitro group, catalyzed by monooxygenase enzymes. ethz.ch For instance, in the degradation of 4-nitrophenol (B140041) by various bacteria, the initial step involves the formation of either hydroquinone (B1673460) or 1,2,4-benzenetriol. frontiersin.org These intermediates then undergo ring cleavage before entering central metabolic pathways. nih.gov

Under anaerobic conditions, the degradation of nitrophenols typically begins with the reduction of the nitro group to a hydroxylamino or an amino group. ethz.ch For halogenated aromatic compounds, reductive dehalogenation is a crucial initial step in anaerobic metabolism. researchgate.net Studies on the anaerobic degradation of the structurally similar herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) have shown that it undergoes reductive debromination to form 4-cyanophenol, which is then further transformed. researchgate.net It is plausible that this compound could undergo a similar initial reductive debromination under anaerobic conditions.

The degradation of 3,5-dibromo-4-hydroxybenzoate, an aerobic transformation product of bromoxynil, has been observed under denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions, with depletion occurring within 20 to 35 days. researchgate.net This suggests that the dibrominated phenolic structure can be mineralized under various anaerobic environments.

| Condition | Initial Step | Key Intermediates | Example Compound | Reference |

|---|---|---|---|---|

| Aerobic | Oxidative removal of nitro group | Hydroquinone, 1,2,4-Benzenetriol | 4-Nitrophenol | ethz.chfrontiersin.org |

| Anaerobic | Reduction of nitro group | Hydroxylamino derivative | 3-Nitrophenol (B1666305) | ethz.ch |

| Anaerobic | Reductive dehalogenation | 4-Cyanophenol, Phenol (B47542) | Bromoxynil | researchgate.net |

Oxidative decarboxylation is a biochemical reaction that involves the removal of a carboxyl group with concomitant oxidation. While direct evidence for oxidative decarboxylation in the degradation of this compound is not available, this mechanism is known to occur in the metabolism of certain aromatic acids. For example, the oxidative decarboxylation of 3,4-dihydroxymandelic acid proceeds through the formation of an o-benzoquinone intermediate, followed by the loss of CO2. nih.gov If this compound were to be transformed into a carboxylic acid derivative during its degradation, a similar oxidative decarboxylation step could potentially be involved in its further catabolism.

The microbial degradation of aromatic compounds is underpinned by specific genes and enzymes. nih.gov In the case of nitrophenol degradation, several key enzymes have been identified. For example, p-nitrophenol monooxygenase is a two-component enzyme that catalyzes the initial step in the degradation of p-nitrophenol. nih.govnih.gov The genes encoding these enzymes are often found in clusters on plasmids or the bacterial chromosome. plos.org

In Burkholderia sp. strain SJ98, the genes for p-nitrophenol degradation are arranged in non-contiguous clusters. nih.gov The pnpA gene encodes for p-nitrophenol 4-monooxygenase, which converts p-nitrophenol to benzoquinone, and the pnpB gene encodes for a benzoquinone reductase that transforms benzoquinone to hydroquinone. nih.gov A recent study on Rhodococcus sp. 21391 also identified a two-component p-nitrophenol monooxygenase, RsNcpAB, with a broad substrate selectivity, capable of oxidizing various nitrophenols and halogenated phenols. nih.gov This suggests that some enzymes involved in nitrophenol degradation may have the capacity to act on substituted phenols like this compound.

| Gene | Enzyme | Function | Organism Example | Reference |

|---|---|---|---|---|

| pnpA | p-Nitrophenol 4-monooxygenase | Conversion of p-nitrophenol to benzoquinone | Burkholderia sp. strain SJ98 | nih.gov |

| pnpB | p-Benzoquinone reductase | Conversion of benzoquinone to hydroquinone | Burkholderia sp. strain SJ98 | nih.gov |

| RsNpcAB | Two-component p-nitrophenol monooxygenase | Oxidation of various nitrophenols and halogenated phenols | Rhodococcus sp. 21391 | nih.gov |

Photochemical Degradation Studies in Aqueous Systems

Photochemical degradation is an important abiotic process that can contribute to the transformation of organic pollutants in the environment. The absorption of light energy can lead to the breakdown of chemical bonds, either directly through photolysis or indirectly through reactions with photochemically generated reactive species.

| Parameter | Effect on Degradation Rate | Reference |

|---|---|---|

| Initial Concentration | Decreases with increasing concentration | nih.gov |

| UV Light Intensity | Increases with increasing intensity | nih.gov |

| H2O2 Concentration | Increases with increasing concentration (up to an optimal point) | nih.gov |

| pH | Decreases with increasing pH | researchgate.net |

The photodegradation of organic compounds in aqueous systems is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide (B77818) radical anions (O2•−), and singlet oxygen (1O2). nih.gov Hydroxyl radicals are highly reactive and non-selective oxidants that can initiate the degradation of a wide range of organic pollutants. nih.gov In the UV/H2O2 process, the photolysis of H2O2 generates hydroxyl radicals, which are the primary species responsible for the degradation of 4-nitrophenol. nih.gov The reaction of hydroxyl radicals with 4-nitrophenol leads to the formation of hydroxylated intermediates. nih.gov

In the absence of additives like H2O2, the direct photolysis of nitrophenols can also generate reactive species. The role of different ROS can be elucidated by using specific scavengers in degradation experiments. For instance, the degradation of some organic compounds under visible light has been shown to be primarily driven by superoxide radicals. nih.gov It is anticipated that the photodegradation of this compound would also proceed through pathways involving various reactive oxygen species, leading to hydroxylated and debrominated intermediates.

Formation of Transformation Products and Environmental Byproducts

The environmental fate of this compound is influenced by its transformation into various byproducts through both engineered and natural processes. Research has focused on its potential to form disinfection byproducts during water treatment and its degradation into various metabolites in the environment.

Investigation of Disinfection Byproduct Formation

During water disinfection processes, particularly chloramination, the formation of brominated disinfection byproducts (Br-DBPs) is a significant concern due to their potential toxicity. Scientific investigations have identified the formation of several new polar Br-DBPs in simulated drinking water, including a structural isomer of this compound.

In a study examining the formation of Br-DBPs during chloramination, 2,6-dibromo-4-nitrophenol (B181593) was tentatively identified as one of five newly detected polar brominated disinfection byproducts. This finding highlights the potential for nitrophenolic compounds to be precursors to halogenated DBPs. The research noted that chloramination, unlike chlorination, tended to favor the formation of aromatic and nitrogenous polar Br-DBPs. The milder conditions of chloramination may allow for the accumulation of these polar intermediate byproducts.

The same study identified a total of 29 aliphatic, aromatic, or nitrogenous polar Br-DBPs. The five tentatively identified compounds are detailed in the table below.

Table 1: Tentatively Identified Polar Brominated Disinfection Byproducts Formed During Chloramination

| Compound Name | Chemical Class |

|---|---|

| 2,6-Dibromo-4-nitrophenol | Aromatic |

| 2,4,6-Tribromoresorcinol | Aromatic |

| 2,2,4-Tribromo-5-hydroxy-4-cyclopentene-1,3-dione | Aliphatic |

| 2,2,4-Dibromochloro-5-hydroxy-4-cyclopentene-1,3-dione | Aliphatic |

Pathways of Environmental Metabolite Generation

The environmental transformation of halogenated nitrophenols is largely driven by microbial biodegradation. While specific studies on the metabolic pathways of this compound are limited, research on its isomer, 2,6-dibromo-4-nitrophenol (2,6-DBNP), provides significant insights into potential environmental metabolite generation.

A study on the biodegradation of 2,6-DBNP by Cupriavidus sp. strain CNP-8 revealed that this bacterium can utilize the compound as a sole source of carbon, nitrogen, and energy. researchgate.net The degradation pathway involves sequential denitration and debromination. The initial step is catalyzed by a FADH2-dependent monooxygenase, which transforms 2,6-DBNP into 6-bromohydroxyquinol (6-BHQ). researchgate.net This intermediate then undergoes ring cleavage, a reaction catalyzed by a dioxygenase. researchgate.net

This metabolic pathway suggests that the initial steps in the environmental degradation of dibromonitrophenols involve the removal of the nitro group and a bromine atom, leading to the formation of halogenated hydroxyquinols. These intermediates are then further broken down through ring-cleavage enzymes.

Table 2: Proposed Biodegradation Pathway of 2,6-Dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8

| Step | Precursor | Enzyme/Process | Metabolite |

|---|---|---|---|

| 1 | 2,6-Dibromo-4-nitrophenol | FADH2-dependent monooxygenase | 6-Bromohydroxyquinol |

This pathway is a key example of how microorganisms can break down complex halogenated aromatic pollutants in the environment.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation and Mass Spectrometry Techniques

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the definitive identification and quantification of nitrophenolic compounds. This combination offers high separation efficiency and unparalleled sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of semi-volatile organic compounds like nitrophenols from environmental matrices. hpst.cz Due to the polarity and low volatility of phenolic compounds, a derivatization step is often necessary to improve their chromatographic behavior and sensitivity. researchgate.net A common approach involves converting the phenol (B47542) into a more volatile and thermally stable derivative. For instance, derivatization with reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be employed, which transforms the phenolic compounds into their TBDMS derivatives. researchgate.net

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Reagent | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | researchgate.net |

| GC Column | Agilent J&W DB-5ms Ultra Inert | hpst.cz |

| Injection Mode | Splitless | researchgate.net |

| Ionization Mode | Electron Impact (EI) at 70 eV | |

| MS Detection Mode | Selected Ion Monitoring (SIM) | researchgate.net |

| Characteristic Ion | [M - 57]+ for TBDMS derivatives | researchgate.net |

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are primary techniques for analyzing nitrophenols without the need for derivatization. These methods are particularly suitable for polar, non-volatile, and thermally labile compounds.

For the separation of brominated and nitrated phenols, reverse-phase (RP) chromatography is commonly used. sielc.comresearchgate.net A C18 column is a frequent choice, offering effective separation based on the hydrophobicity of the analytes. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comnih.gov For applications compatible with mass spectrometry, volatile buffers like those prepared with formic acid are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Coupling HPLC or UHPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. mdpi.com The analytes are separated by the LC system and then introduced into the mass spectrometer. After ionization (e.g., electrospray ionization - ESI), precursor ions corresponding to the analyte of interest are selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification, even in complex matrices. mdpi.com The development of a UHPLC-MS/MS method involves optimizing parameters such as the stationary phase, mobile phase composition, gradient elution, cone voltage, and collision energy to achieve the highest sensitivity for each specific analyte. mdpi.com

Electrochemical Sensing Platforms for Environmental Monitoring

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for environmental monitoring, providing advantages such as rapid response, simplicity, low cost, and the potential for on-site analysis. rsc.orgnih.gov The detection of nitrophenols, including 3,5-Dibromo-4-nitrophenol, is based on the electrochemical reduction of the nitro group (-NO₂) on the surface of a modified electrode. researchgate.net

The development of these sensors involves modifying the surface of a base electrode, such as a glassy carbon electrode (GCE), with materials that enhance electrocatalytic activity and sensitivity. researchgate.netnih.gov A wide variety of nanomaterials have been investigated for this purpose, including:

Carbon-based materials: Activated carbon, reduced graphene oxide (rGO), and carbon nanotubes possess high surface area and excellent electrical conductivity, facilitating electron transfer processes. rsc.orgresearchgate.net

Metal/Metal Oxide Nanoparticles: Nanoparticles of gold (Au), silver (Ag), and various metal oxides can be integrated into composite materials to synergistically improve catalytic performance. researchgate.netresearchgate.net

Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry (LSV) are used to assess the sensor's performance. rsc.orgresearchgate.net Under optimal conditions, these sensors can exhibit a linear response over a wide concentration range with low limits of detection, often reaching the micromolar (µM) or even nanomolar (nM) level. nih.govresearchgate.net The selectivity, stability, and reproducibility of the sensor are critical parameters that are thoroughly evaluated during development. nih.gov

Optical and Photoluminescence-Based Detection Strategies

Optical and photoluminescence-based methods provide highly sensitive and selective platforms for detecting nitrophenolic compounds. These strategies often rely on the phenomenon of fluorescence quenching. nih.gov A fluorescent sensor material is designed to interact with the target analyte, leading to a measurable decrease in its fluorescence intensity. mdpi.com

Luminescent metal-organic frameworks (MOFs), particularly those containing lanthanide ions like Europium (Eu³⁺), have emerged as effective sensors. researchgate.netrsc.org These materials can exhibit bright, stable luminescence that is sensitively quenched in the presence of nitrophenols. researchgate.net The mechanism often involves a competition for light absorption between the MOF's ligand and the nitrophenol molecule, or an energy transfer process from the excited MOF to the analyte. researchgate.netmdpi.com

Another approach utilizes fluorescent dyes, such as sodium fluorescein, in a non-aqueous solvent like acetonitrile. mdpi.com The interaction between the dye and the nitrophenol, often through hydrogen bonding, can lead to both static and dynamic quenching of the fluorescence signal. mdpi.com The high selectivity of these sensors towards specific nitrophenols can be tuned by controlling the chemical environment and the nature of the sensing material. mdpi.commdpi.com These methods can achieve very low detection limits and offer the potential for visual detection under certain conditions. rsc.orgmdpi.com

Sample Preparation and Matrix Effects in Trace Analysis

The analysis of this compound at trace levels is significantly influenced by the sample matrix (e.g., water, soil, air). Effective sample preparation is therefore a critical step to isolate the analyte, remove interferences, and preconcentrate it to a level suitable for instrumental analysis. Common preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and stir bar sorptive extraction (SBSE). phmethods.net For atmospheric samples, Soxhlet extraction of material collected on filters and resins is a standard procedure. researchgate.net

A major challenge in trace analysis, particularly with GC-MS, is the "matrix effect," where co-extracted compounds from the sample matrix interfere with the analyte's signal. nih.gov This can lead to either signal suppression or enhancement, causing significant errors in quantification. Brominated compounds, in particular, have been shown to be subject to strong matrix-induced chromatographic response enhancement effects. nih.gov

Several strategies can be employed to mitigate matrix effects:

Improved Sample Cleanup: Implementing more rigorous cleanup steps, such as using C18 resin in conjunction with advanced SPE cartridges like Oasis HLB, can effectively remove interfering compounds from the sample extract. nih.gov

Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples can help compensate for the matrix effect. nih.gov This is considered one of the most effective approaches for achieving accurate quantification.

Use of Internal Standards: Adding a known amount of an internal standard—a compound that is chemically similar to the analyte but not present in the sample—can help correct for analyte losses during sample preparation and for variations in instrumental response.

By carefully optimizing sample preparation and employing strategies to counteract matrix effects, it is possible to achieve accurate and reliable determination of trace-level contaminants in complex environmental samples. nih.gov

Research Applications and Future Directions in Chemical Science

Utilization as a Synthetic Intermediate in Complex Molecule Construction

While direct, extensive literature on 3,5-Dibromo-4-nitrophenol as a precursor is limited, the reactivity of its functional groups—hydroxyl, nitro, and bromo—makes it a potentially valuable intermediate in organic synthesis. The nitro group can be reduced to an amine, the phenolic hydroxyl can be etherified or esterified, and the bromine atoms can participate in cross-coupling reactions.

The development of novel bioactive molecules often relies on such versatile building blocks. For instance, nitro-containing compounds are known scaffolds in medicinal chemistry, forming the basis for various pharmaceuticals. researchgate.netmdpi.commdpi.com Research into the synthesis of derivatives from related nitrophenols has yielded compounds with potential as cognition enhancers and anti-cancer agents. researchgate.netijddd.comnih.govresearchgate.net The synthesis of complex natural products and other bioactive molecules has also been achieved using brominated intermediates, highlighting the utility of halogenated aromatic compounds in constructing intricate molecular architectures. nih.govresearchgate.net

Research into Material Science Applications: Polymer Modification and Stabilization

Brominated compounds are widely utilized as flame retardants in a variety of polymers. specialchem.commdpi.comresearchgate.net These additives function by releasing bromine radicals upon heating, which interfere with the radical chain reactions of combustion in the gas phase. specialchem.com Tetrabromobisphenol A (TBBPA) is one of the most common brominated flame retardants used in polymers found in waste electrical and electronic equipment (WEEE). researchgate.net The incorporation of such additives is crucial for meeting stringent fire safety standards in construction, electronics, and consumer goods. mdpi.comnih.gov

Although specific studies detailing the use of this compound for polymer modification are not prominent, its structure is analogous to other brominated phenols used for this purpose. Future research could explore its efficacy as an additive or a reactive monomer in creating flame-retardant polymers. Its multifunctionality could allow it to be chemically incorporated into a polymer backbone, potentially reducing leaching compared to non-reactive additives.

Exploration as a Reagent in Analytical Chemistry Assays

Phenolic compounds are important targets in environmental analysis, and various analytical methods have been developed for their detection. awqc.com.auosha.govepa.gov Phenol (B47542) standards, including halogenated and nitrated variants like 4-nitrophenol (B140041) and 4-chloro-3-methylphenol, are essential for calibrating instruments, evaluating testing methods, and performing qualitative and quantitative analyses. alfa-chemistry.com These standards are frequently used in techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). epa.govalfa-chemistry.com

Furthermore, significant research has been dedicated to developing electrochemical sensors for the sensitive detection of nitrophenols in environmental samples. researchgate.netmdpi.comrsc.org While this compound is not commonly cited as a standard reagent, its distinct structure could make it a useful reference compound in the analysis of brominated environmental contaminants or as a target analyte in the development of new selective sensors. nih.gov Its potential utility is also suggested by research on a related compound, 3,5-dibromo-4-nitrosobenzenesulfonate, which has been investigated for detecting biological free radicals.

Development of Novel Functional Derivatives for Targeted Research

The synthesis of novel derivatives from core chemical structures is a cornerstone of drug discovery and materials science. Nitro-containing molecules, in particular, exhibit a wide spectrum of biological activities, including antibacterial, antiparasitic, and anticancer effects. mdpi.comnih.gov The nitro group is considered an effective scaffold in the design of new bioactive molecules. researchgate.netmdpi.com

Research on related substituted nitrophenols has demonstrated the potential for creating pharmacologically active compounds. For example, derivatives of 3-nitrophenol (B1666305) have been synthesized and evaluated as potential cognition enhancers. researchgate.netijddd.com Similarly, the synthesis of 2-(p-nitrophenyl)-substituted morpholines has been explored to understand structure-activity relationships in adrenergic drugs. nih.gov Given these precedents, this compound serves as a candidate for the synthesis of new derivatives. The combination of the nitro group and bromine atoms could lead to compounds with unique electronic properties and biological activities, making it a target for developing new therapeutic agents. mdpi.com

Integrated Approaches for Environmental Research and Mitigation

Halogenated aromatic compounds and nitrophenols are recognized as significant environmental pollutants due to their widespread use and persistence. nih.govmdpi.comcdc.gov Understanding their fate and transport in the environment is crucial for developing effective mitigation strategies. Biodegradation by microorganisms is a key mechanism for the natural attenuation of these pollutants. nih.govmdpi.comslideshare.netnih.gov

Studies on the anaerobic biodegradation of the structurally similar herbicide Bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) provide valuable insights. In enrichment cultures from anaerobic sediment, Bromoxynil was observed to be depleted within 20 to 30 days under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, though it remained stable under denitrifying conditions. researchgate.net The degradation process involved reductive debromination, leading to metabolites such as bromocyanophenol and cyanophenol. researchgate.net

Similarly, the microbial degradation of nitrophenols has been extensively studied. nih.govnih.gov Bacteria have evolved specific catabolic pathways to break down these toxic compounds, typically involving monooxygenase enzymes that initiate the removal of the nitro group. nih.gov Given its structure, this compound is expected to be subject to microbial degradation, likely involving initial reductive steps to remove the nitro and/or bromo substituents. Integrated research combining chemical analysis and microbiology is essential to elucidate its specific degradation pathways and to develop potential bioremediation technologies for sites contaminated with halogenated nitrophenols. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.